2-甲基苯并呋喃-5-醇

描述

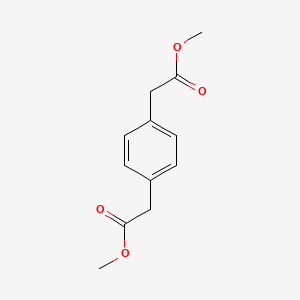

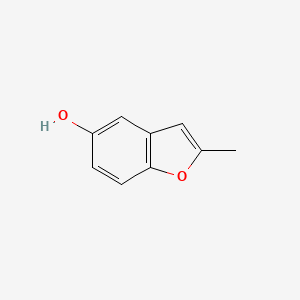

2-Methyl-1-benzofuran-5-ol is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-1-benzofuran-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-benzofuran-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

我已对2-甲基苯并呋喃-5-醇(也称为2-甲基-1-苯并呋喃-5-醇、2-甲基-5-羟基苯并呋喃或5-羟基-2-甲基苯并呋喃)的科学研究应用进行了全面搜索。不幸的是,网络上关于该化合物应用的具体信息有限。

然而,苯并呋喃衍生物通常被研究用于其潜在的药物应用,包括抗癌、抗心律失常、皮肤病疗法等等 。要了解2-甲基苯并呋喃-5-醇的详细和具体应用,可能需要咨询专门的化学数据库或学术期刊,这些数据库或期刊可以提供更针对性的信息。

作用机制

Target of Action

2-Methylbenzofuran-5-ol, also known as 5-Hydroxy-2-methylbenzofuran, 2-Methyl-5-hydroxybenzofuran, or 2-Methyl-1-benzofuran-5-ol, is a type of benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Mode of Action

Benzofuran compounds, in general, are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran compounds, including 2-Methylbenzofuran-5-ol, are involved in various biochemical pathways due to their wide range of biological activities

Result of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

生化分析

Biochemical Properties

2-Methyl-1-benzofuran-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including 2-Methyl-1-benzofuran-5-ol, have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, 2-Methyl-1-benzofuran-5-ol exhibits antimicrobial activity by interacting with bacterial cell wall synthesis enzymes, leading to the disruption of bacterial growth . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

2-Methyl-1-benzofuran-5-ol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methyl-1-benzofuran-5-ol can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production . These cellular effects underscore the compound’s potential in regulating cellular functions and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of 2-Methyl-1-benzofuran-5-ol involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 2-Methyl-1-benzofuran-5-ol inhibits the activity of topoisomerase I by binding to its active site, preventing the enzyme from unwinding DNA during replication . Additionally, the compound can activate antioxidant response elements, leading to the upregulation of genes involved in detoxification and oxidative stress response . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-benzofuran-5-ol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to 2-Methyl-1-benzofuran-5-ol can lead to gradual degradation, resulting in reduced efficacy . Long-term studies have also indicated that the compound can induce adaptive responses in cells, enhancing their resilience to oxidative stress and other environmental challenges . These temporal effects provide insights into the compound’s stability and long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of 2-Methyl-1-benzofuran-5-ol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, 2-Methyl-1-benzofuran-5-ol can induce toxic effects, including oxidative damage and cellular apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These dosage effects highlight the need for careful consideration of dosage in preclinical and clinical studies.

Metabolic Pathways

2-Methyl-1-benzofuran-5-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolism, leading to the formation of metabolites that are further processed and excreted . Key enzymes involved in the metabolism of 2-Methyl-1-benzofuran-5-ol include cytochrome P450 enzymes, which catalyze the oxidation of the compound, and conjugating enzymes, which facilitate its excretion . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, determining its therapeutic potential.

Transport and Distribution

The transport and distribution of 2-Methyl-1-benzofuran-5-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux transporters, ensuring its distribution to target tissues . Additionally, 2-Methyl-1-benzofuran-5-ol can bind to plasma proteins, facilitating its circulation in the bloodstream and enhancing its bioavailability . These transport and distribution mechanisms play a crucial role in determining the compound’s therapeutic efficacy and safety.

Subcellular Localization

The subcellular localization of 2-Methyl-1-benzofuran-5-ol influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 2-Methyl-1-benzofuran-5-ol can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These subcellular localization patterns determine the compound’s site of action and its impact on cellular processes.

属性

IUPAC Name |

2-methyl-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLPUCZWTPHFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343520 | |

| Record name | 2-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6769-56-8 | |

| Record name | 2-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable synthetic route to obtain 5-hydroxy-2-methylbenzofuran?

A1: A novel one-pot synthesis of 3-acetyl-5-hydroxy-2-methylbenzofuran utilizes the Nenitzescu reaction, leading to the exclusive formation of the desired product in quantitative yield. [, ] This method provides a significant advantage over previous methods that often yielded the compound as a byproduct or required catalysts.

Q2: Can you describe a specific application of 5-hydroxy-2-methylbenzofuran in organic synthesis?

A2: 5-Hydroxy-2-methylbenzofuran serves as a key starting material in the synthesis of (±)-mellein. [] This is achieved through a trifluoroacetic acid-catalyzed Claisen rearrangement of 5-allyloxy-2-hydroxybenzoic acid and its esters, leading to the formation of 3,4-dihydro-5,8-dihydroxy-3-methylisocoumarin and the corresponding 4-alkoxycarbonyl 2,3-dihydro-5-hydroxy-2-methylbenzofurans.

Q3: Are there any studies exploring the pharmacological properties of 5-hydroxy-2-methylbenzofuran derivatives?

A3: Research has focused on synthesizing and evaluating the pharmacological properties of indole and benzofuran derivatives, including those derived from 5-hydroxy-2-methylbenzofuran, that incorporate the imidazole pharmacophore. [] These studies aim to identify new compounds with potential therapeutic applications.

Q4: Have any studies investigated the use of 5-hydroxy-2-methylbenzofuran in medicinal chemistry?

A4: Researchers have synthesized halogen derivatives of 3-carbethoxy-5-hydroxy-2-methylbenzofuran as potential thyroxine analogs. [] This highlights the interest in exploring the potential therapeutic applications of 5-hydroxy-2-methylbenzofuran derivatives.

Q5: Are there any known applications of 5-hydroxy-2-methylbenzofuran in high-throughput screening assays?

A5: A cell-based, high-throughput homogeneous time-resolved fluorescence assay utilizes a 5-hydroxy-2-methylbenzofuran derivative for screening potential κ-opioid receptor agonists. [] This demonstrates the utility of these compounds in developing efficient screening methods for drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)